Cas no 1878642-44-4 (4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde)

4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde is a specialized heterocyclic compound featuring a thiophene-carbaldehyde scaffold fused with a 1-oxo-1,4-thiazepane moiety. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of both aldehyde and sulfur-containing functional groups enhances its versatility in cross-coupling reactions, cyclizations, and as a precursor for complex molecular architectures. Its well-defined chemical properties facilitate precise modifications, aiding in the design of bioactive molecules. The compound's stability under standard handling conditions further supports its utility in research and industrial applications.
4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde structure
1878642-44-4 structure
商品名:4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde
CAS番号:1878642-44-4
MF:C10H13NO2S2
メガワット:243.345720052719
CID:5708178
PubChem ID:130721254

4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1878642-44-4
    • EN300-725824
    • 4-(1-Oxido-1,4-thiazepan-4-yl)thiophene-2-carbaldehyde
    • 4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde
    • インチ: 1S/C10H13NO2S2/c12-7-10-6-9(8-14-10)11-2-1-4-15(13)5-3-11/h6-8H,1-5H2
    • InChIKey: KFOFYUCDLIVYMG-UHFFFAOYSA-N
    • ほほえんだ: S1(CCN(C2=CSC(C=O)=C2)CCC1)=O

計算された属性

  • せいみつぶんしりょう: 243.03877100g/mol
  • どういたいしつりょう: 243.03877100g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 260
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 84.8Ų

4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-725824-0.05g
4-(1-oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde
1878642-44-4 95.0%
0.05g
$647.0 2025-03-11
Enamine
EN300-725824-0.25g
4-(1-oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde
1878642-44-4 95.0%
0.25g
$708.0 2025-03-11
Enamine
EN300-725824-1.0g
4-(1-oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde
1878642-44-4 95.0%
1.0g
$770.0 2025-03-11
Enamine
EN300-725824-0.5g
4-(1-oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde
1878642-44-4 95.0%
0.5g
$739.0 2025-03-11
Enamine
EN300-725824-0.1g
4-(1-oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde
1878642-44-4 95.0%
0.1g
$678.0 2025-03-11
Enamine
EN300-725824-2.5g
4-(1-oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde
1878642-44-4 95.0%
2.5g
$1509.0 2025-03-11
Enamine
EN300-725824-5.0g
4-(1-oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde
1878642-44-4 95.0%
5.0g
$2235.0 2025-03-11
Enamine
EN300-725824-10.0g
4-(1-oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde
1878642-44-4 95.0%
10.0g
$3315.0 2025-03-11

4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde 関連文献

4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehydeに関する追加情報

Introduction to 4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde (CAS No. 1878642-44-4)

The compound 4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde, identified by its CAS number 1878642-44-4, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic aldehyde exhibits a unique structural framework that has garnered considerable attention from researchers due to its potential biological activities and mechanistic insights. The compound's core structure combines a thiophene ring with a thiazepane moiety, linked through an aldehyde functional group, which positions it as a promising candidate for further exploration in drug discovery and molecular pharmacology.

Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry, particularly for their role in modulating various biological pathways. The presence of the thiazepane scaffold in 4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde introduces a favorable pharmacokinetic profile, enhancing its solubility and bioavailability. This characteristic is particularly crucial in the development of novel therapeutic agents, where efficient absorption and distribution are paramount. Additionally, the aldehyde group at the 2-position of the thiophene ring provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives with tailored biological properties.

The thiazepane core is known for its structural similarity to several biologically active molecules, including antiviral and anti-inflammatory agents. This similarity suggests that 1878642-44-4 may exhibit comparable pharmacological effects, making it a valuable scaffold for structure-based drug design. In particular, the oxo group within the thiazepane ring contributes to the compound's electrophilicity, which can be exploited in various chemical reactions aimed at modulating its biological activity. These features make 4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde a versatile intermediate for synthesizing novel pharmacophores.

Current research in synthetic organic chemistry has focused on optimizing pathways for constructing complex heterocyclic systems like 1878642-44-4. Advanced catalytic methods and transition-metal-mediated reactions have been employed to achieve high yields and selectivity in the synthesis of this compound. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce functional groups at specific positions within the thiophene ring, enhancing the compound's reactivity and potential therapeutic applications. These advancements underscore the growing importance of sophisticated synthetic strategies in developing novel pharmaceuticals.

Beyond its synthetic significance, 1878642-44-4 has been investigated for its potential biological activities. Preliminary studies suggest that this compound may possess inhibitory effects on certain enzymes and receptors involved in inflammatory and infectious diseases. The aldehyde functionality at the 2-position of the thiophene ring is particularly noteworthy, as it can participate in Schiff base formation with nucleophilic residues in proteins and peptides. This interaction could lead to modulatory effects on target enzymes such as kinases or proteases, which are often implicated in disease pathogenesis.

The integration of computational chemistry and high-throughput screening has accelerated the discovery process for compounds like 1878642-44-4. Molecular modeling techniques have been employed to predict binding affinities and identify potential drug-target interactions. These computational approaches complement experimental efforts by providing rapid assessments of candidate compounds' binding profiles to biological targets. Such integrative strategies are essential for efficiently navigating the vast chemical space and identifying promising candidates for further development.

In conclusion, 4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde (CAS No. 1878642-44-4) represents a compelling example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its unique combination of a thiophene ring and a thiazepane moiety linked via an aldehyde group offers multiple opportunities for further exploration in medicinal chemistry. The growing body of research on this compound underscores its potential as a scaffold for developing new therapeutics targeting various diseases. As synthetic methodologies continue to evolve, compounds like 1878642-44-4 will undoubtedly play a pivotal role in advancing drug discovery efforts worldwide.

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